molecular formula C9H10N2O3 B1201752 4-Oxo-4-(pyridin-2-ylamino)butanoic acid CAS No. 62134-49-0

4-Oxo-4-(pyridin-2-ylamino)butanoic acid

Cat. No. B1201752
CAS RN: 62134-49-0
M. Wt: 194.19 g/mol
InChI Key: BQTOWQQIWDSOTG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid often involves complex reactions that highlight the intricacies of organic synthesis. A common approach to synthesizing this compound includes the formation of N-(pyridin-3-yl)-succinamic acid through specific chemical reactions that ensure the introduction of the pyridine and amino functionalities at the correct positions on the butanoic acid backbone (Naveen et al., 2016).

Molecular Structure Analysis

The molecular and crystal structure of this compound has been thoroughly investigated using techniques like single crystal X-ray diffraction. These studies reveal detailed insights into the molecule's conformation, highlighting the bent nature of the side chain at the carbon atom adjacent to the carbonyl carbon of the amide fragment. The crystal structure is characterized by strong structure-directing hydrogen bonded chains, further interlinked by various hydrogen bonds and interactions, resulting in a complex supramolecular architecture (Naveen et al., 2016).

Chemical Reactions and Properties

This compound participates in several chemical reactions, leveraging its functional groups. These reactions include hydrogen bonding interactions, which are pivotal in dictating the compound's behavior in different environments. The molecule's ability to form supramolecular structures through these interactions is of particular interest, demonstrating its potential as a building block in materials science and supramolecular chemistry (Prakash Shet M et al., 2018).

Scientific Research Applications

  • Crystal and Molecular Structure Studies : The molecule of 4-oxo-4-(pyridin-3-ylamino)butanoic acid was analyzed for its molecular and crystal structure using single crystal X-ray diffraction studies. This detailed analysis contributed to understanding the molecular geometry and interactions within the crystal structure, which is essential in material science and chemistry research (Naveen et al., 2016).

  • Supramolecular Synthons in Crystals : Another study investigated the crystal structure of 4-oxo-4-(pyridin-2-ylamino)butanoic acid, focusing on the formation of supramolecular synthons. The study of these synthons, which are essential components in crystal engineering, provides insights into the development of new materials with specific properties (PrakashShet et al., 2018).

  • Formation of Supramolecular Hydrogels : The compound has been used to form supramolecular hydrogels. These hydrogels, which are formed through molecular self-assembly driven by hydrogen bonds and π–π stacking interactions, have potential applications in drug delivery and tissue engineering (Wang et al., 2007).

  • Optical Gating of Synthetic Ion Channels : this compound has been used in the development of photosensitive synthetic ion channels, demonstrating the potential in controlled release and sensing applications. This application is particularly relevant in the field of nanotechnology and biomedical engineering (Ali et al., 2012).

  • Pharmacological Research : The compound has been studied for its role in the metabolic activation of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a tobacco-specific lung carcinogen. This research is crucial for understanding the mechanisms of lung cancer development in smokers (Stepanov et al., 2008).

Safety and Hazards

The compound has hazard statements H315-H319-H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-oxo-4-(pyridin-2-ylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c12-8(4-5-9(13)14)11-7-3-1-2-6-10-7/h1-3,6H,4-5H2,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTOWQQIWDSOTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00211194
Record name Succinamic acid, N-2-pyridyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00211194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62134-49-0
Record name 4-Oxo-4-(2-pyridinylamino)butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62134-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Succinamic acid, N-2-pyridyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062134490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Succinamic acid, N-2-pyridyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00211194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The compound 2-aminopyridine (5 g; 53.02 mmol) is dissolved in 80 ml of THF and heated at 80° C. for 15 hours in the presence of succinic anhydride (5.3 g; 53.08 mmol) and a catalytic amount of Et3N (0.7 ml). A white solid is observed with precipitates in the reaction mixture and is suction-filtered off, corresponding to the title product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is unique about the crystal structure of 4-oxo-4-(pyridin-2-ylamino)butanoic acid (APS) compared to its positional isomer?

A: While both APS and its positional isomer, 4-oxo-4-(pyridin-3-ylamino)butanoic acid, can form similar supramolecular synthons like the R22(8) dimer through hydrogen bonding, they exhibit distinct crystal packing arrangements. [] This difference is evident in their Hirshfeld surface analyses and fingerprint plots, highlighting the influence of even subtle structural changes on crystallographic behavior. []

Q2: How does the attempted cocrystallization of APS with adipic acid lead to a new polymorphic form?

A: Instead of forming the intended cocrystal, the solvent-assisted grinding of APS with adipic acid in ethanol surprisingly yielded a novel polymorphic structure of APS. [] This new polymorph, denoted as 1, crystallizes in a monoclinic P21/n system, unlike the previously reported polymorph (2), which adopts a triclinic P-1 system. []

Q3: What insights do Hirshfeld surface analyses provide about intermolecular interactions in the new polymorph of APS?

A: Hirshfeld surface analyses, specifically dnorm plots and two-dimensional fingerprint plots, reveal the types and strengths of intermolecular interactions within the crystal structure of polymorph 1. [] The analysis shows that H···H contacts (dispersion interactions) are most prominent (40.8%), followed by O···H/H···O hydrogen bonds (28.4%). [] These interactions contribute to the overall stability and packing arrangement observed in the new polymorph.

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